molecular formula C17H21FN6O3 B2671473 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol CAS No. 1203248-43-4

2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2671473
CAS No.: 1203248-43-4
M. Wt: 376.392
InChI Key: ZOQBMJWBCOZSND-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step in the synthesis of substituted piperazines is the aza-Michael addition .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic skeleton, which is substituted with a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. The presence of multiple functional groups means that it can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group would influence its properties .

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactions

  • Condensation Reactions and Dimroth Rearrangements: Studies have detailed the condensation reactions of amino-triazoles with acetoacetates, leading to the synthesis of pyrimidinones and the exploration of Dimroth rearrangements in chemical synthesis processes Sutherland, Tennant, & Vevers, 1973.

Mechanistic Insights into Chemical Reactions

  • Kinetics and Mechanisms: Research on the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates with alicyclic amines in ethanol-water solutions provides insights into the reactivity and interaction of similar compounds Castro, Leandro, Quesieh, & Santos, 2001.

Synthesis and Application in Drug Development

  • Antimicrobial and Antifungal Activities: New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the pharmaceutical applications of such compounds Patel & Agravat, 2007.
  • Antitumor Activity: Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation, highlighting their potential in antitumor applications Hakobyan et al., 2020.

Chemical Synthesis and Properties

  • Synthesis of Heterocycles: A concise synthesis approach for morpholines, piperazines, and other N-heterocycles using α-phenylvinylsulfonium salts has been reported, showcasing methodologies relevant to the synthesis of complex organic compounds Matlock et al., 2015.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activity, and development of pharmaceutical applications .

Properties

IUPAC Name

2-[4-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O3/c1-12-15(24(26)27)16(20-14-4-2-13(18)3-5-14)21-17(19-12)23-8-6-22(7-9-23)10-11-25/h2-5,25H,6-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQBMJWBCOZSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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